1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene
Description
1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene (molecular formula: C₉H₅Cl₂) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the meta position and a 3-chloropropynyl group (–C≡C–CH₂Cl) at the adjacent position. This compound is characterized by its conjugated alkyne system and dual chlorine substituents, which confer unique reactivity and physicochemical properties. It serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and the construction of polycyclic frameworks .
Properties
IUPAC Name |
1-chloro-3-(3-chloroprop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCILWMGQTFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes chlorination to introduce a chloro group.
Alkyne Formation: The next step involves the formation of a propargyl chloride, which is then reacted with the chlorinated benzene under specific conditions to yield the final product.
Reaction Conditions
Temperature: The reactions are usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency.
Solvents: Common solvents include dichloromethane or toluene, which help dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with various molecular targets. The chloro and chloropropynyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify other molecules or act as a reactive intermediate in chemical processes.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, influencing signal transduction pathways.
DNA/RNA: Potential to intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
The compound is compared below with structurally related chlorinated benzene derivatives, focusing on substituent groups, synthesis methods, reactivity, and applications.
Chlorobenzenes with Alkenyl Substituents
1-Chloro-3-(1-methylethenyl)benzene (C₉H₉Cl)
- Structure : Features an isopropenyl group (–CH₂–C(CH₃)=CH₂) instead of a propargyl chain.
- Synthesis : Prepared via Grignard reactions, such as coupling 3-chlorophenylmagnesium bromide with allylic bromides .
- Reactivity : The alkenyl group participates in electrophilic additions and polymerizations, but its lower electron-withdrawing capacity compared to alkynes limits its utility in cycloadditions .
- Applications : Used in styrene derivatives and polymer precursors .
1-Chloro-3-(2-chloro-2-methylpropyl)benzene (C₁₀H₁₁Cl₂)
- Structure : Contains a branched 2-chloro-2-methylpropyl group.
- Synthesis : Generated via hydrochlorination of alkenes using B(C₆F₅)₃ catalysis .
- Physical Properties : Isolated as a colorless oil (92% yield), indicating moderate volatility .
- Reactivity : The tertiary chlorine in the alkyl chain is less reactive toward nucleophilic substitution than the propargyl chlorine in the target compound .
Chlorobenzenes with Alkynyl Substituents
1-Chloro-3-(prop-1-yn-1-yl)benzene (C₉H₅Cl)
- Structure : Lacks the additional chlorine on the propargyl chain.
- Synthesis : Employed in spirocyclic compound formation via radical cyclization (e.g., with indolin-2-one derivatives) .
- Applications : Key precursor for pharmaceuticals and agrochemicals due to its alkyne-driven cycloaddition capability .
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (C₁₀H₅ClF₃O)
- Structure : Replaces the meta-chlorine with a trifluoromethoxy group (–OCF₃).
- Electronic Effects : The –OCF₃ group enhances electron-withdrawing properties, increasing electrophilicity compared to the target compound .
- Applications : Explored in materials science for its stability under harsh conditions .
Chlorobenzenes with Heteroatomic Substituents
1-Chloro-3-(dimethylamino)benzene (C₈H₁₀ClN)
- Structure: Substituted with a dimethylamino group (–N(CH₃)₂) instead of the propargyl chain.
- Reactivity: The amino group directs electrophilic substitution to specific ring positions, contrasting with the alkyne’s conjugation-driven reactivity .
- Applications : Intermediate in dye and pharmaceutical synthesis .
1-Chloro-3-nitrobenzene (C₆H₄ClNO₂)
Biological Activity
1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene, also known as a chlorinated aromatic compound, has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This compound features both chloro and chloropropynyl substituents on a benzene ring, which contribute to its reactivity and interaction with biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 185.05 g/mol. Its structure allows for various chemical reactions, including electrophilic substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor functions. Its reactivity is influenced by the presence of the chloro and chloropropynyl groups, which can participate in both electrophilic and nucleophilic reactions.
Potential Molecular Targets
This compound may interact with:
- Enzymes : It could inhibit or activate specific enzymes by binding to their active sites.
- Receptors : The compound may modulate cellular receptors, influencing signal transduction pathways.
- Nucleic Acids : There is potential for intercalation with DNA or RNA, affecting gene expression and replication.
Antimicrobial Activity
Compounds structurally similar to 1-Chloro-3-(3-chloroprop-1-yn-1-y)benzene often exhibit antimicrobial properties. For instance:
- Study Findings : Research indicates that chlorinated derivatives can inhibit bacterial growth and possess antifungal properties. These activities are typically evaluated using methods such as the disk diffusion assay or minimum inhibitory concentration (MIC) tests .
Case Studies
A few relevant case studies highlight the biological implications of chlorinated compounds:
- Antioxidant Activity : A study evaluated the antioxidant properties of similar chlorinated compounds using DPPH radical scavenging assays, revealing significant protective effects against oxidative stress .
- Enzyme Inhibition : Investigations into enzyme inhibition by chlorinated compounds have shown that they can effectively inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Comparative Analysis
To better understand the biological activity of 1-Chloro-3-(3-chloroprop-1-y)benzene, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cinnamyl Chloride | Similar benzene structure | Antimicrobial properties |
| (3-Chloroprop-1-yn-1-y)benzene | Lacks additional chloro group | Moderate enzyme inhibition |
| 1-Phenyl-3-chloro-1-propyne | Variations in alkyne substitution | Potential anti-cancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
